molecular formula C7H12ClNO B15210029 1-(4-Chloro-1-methylpyrrolidin-2-yl)ethanone

1-(4-Chloro-1-methylpyrrolidin-2-yl)ethanone

Cat. No.: B15210029
M. Wt: 161.63 g/mol
InChI Key: OHKDLEVCIHLDMT-UHFFFAOYSA-N
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Description

1-(4-Chloro-1-methylpyrrolidin-2-yl)ethanone is an organic compound that belongs to the class of pyrrolidines It is characterized by the presence of a chloro-substituted pyrrolidine ring attached to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-1-methylpyrrolidin-2-yl)ethanone typically involves the reaction of 4-chloro-1-methylpyrrolidine with ethanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for maximizing the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-1-methylpyrrolidin-2-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

1-(4-Chloro-1-methylpyrrolidin-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-1-methylpyrrolidin-2-yl)ethanone involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-methylpyridinium iodide: Another chloro-substituted pyrrolidine derivative with similar chemical properties.

    1-(4-Chlorophenyl)pyrrolidin-2-one: A structurally related compound with a different substitution pattern.

Uniqueness

1-(4-Chloro-1-methylpyrrolidin-2-yl)ethanone is unique due to its specific substitution pattern and the presence of both a chloro group and an ethanone group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H12ClNO

Molecular Weight

161.63 g/mol

IUPAC Name

1-(4-chloro-1-methylpyrrolidin-2-yl)ethanone

InChI

InChI=1S/C7H12ClNO/c1-5(10)7-3-6(8)4-9(7)2/h6-7H,3-4H2,1-2H3

InChI Key

OHKDLEVCIHLDMT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC(CN1C)Cl

Origin of Product

United States

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